(4-Fluoro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro group and a methylpiperidinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (4-Fluoro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination reactions.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group is attached through nucleophilic substitution reactions.
Formation of the Boronic Acid Group: The boronic acid group is introduced using boron-containing reagents such as boronic esters or boranes.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
(4-Fluoro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Substitution: The fluoro and methylpiperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Similar compounds to (4-Fluoro-6-(2-methylpiperidin-1-yl)pyridin-3-yl)boronic acid include other boronic acid derivatives such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions.
3-Pyridinylboronic Acid: Used in similar cross-coupling reactions and as a building block in organic synthesis.
4-Pyridinylboronic Acid: Another boronic acid derivative used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids .
Properties
Molecular Formula |
C11H16BFN2O2 |
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Molecular Weight |
238.07 g/mol |
IUPAC Name |
[4-fluoro-6-(2-methylpiperidin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BFN2O2/c1-8-4-2-3-5-15(8)11-6-10(13)9(7-14-11)12(16)17/h6-8,16-17H,2-5H2,1H3 |
InChI Key |
NQLXOTJYJONIFE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)N2CCCCC2C)(O)O |
Origin of Product |
United States |
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